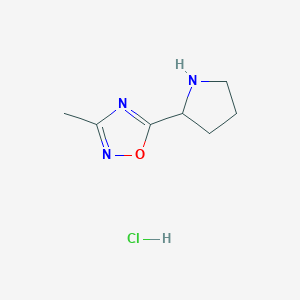

3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride

説明

特性

IUPAC Name |

3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJESNAGBIGVDJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263280-70-1 | |

| Record name | 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Steps:

-

Reaction Setup : QY-7-40 (100 mg, 0.39 mmol) is dissolved in 3 mL DCM in a pressure flask.

-

Deprotection : TFA (0.3 mL) is added dropwise at room temperature.

-

Monitoring : Progress is tracked via LC-MS, confirming completion within 2.5 hours.

-

Workup : The mixture is diluted with DCM (20 mL), and solvents are removed via rotary evaporation.

-

Purification : C18 reversed-phase chromatography (water:acetonitrile = 0–80%) yields the free base as a pale yellow oil (54 mg, 90% yield).

-

Salt Formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Critical Parameters:

-

Solvent Choice : DCM ensures solubility of both precursor and TFA.

-

Chromatography : Reversed-phase C18 columns achieve >95% purity.

-

Yield : 90% for the free base; salt formation typically proceeds quantitatively.

Cyclization of Amidoximes with Acyl Chlorides

Alternative routes leverage cyclization reactions between amidoximes and acyl chlorides. This method aligns with general 1,2,4-oxadiazole synthesis strategies.

Protocol:

-

Amidoxime Preparation : 2-Pyrrolidinecarboxamidoxime is synthesized via hydroxylamine treatment of 2-pyrrolidinecarbonitrile.

-

Acylation : The amidoxime reacts with acetyl chloride in the presence of triethylamine (TEA) and T3P (propylphosphonic anhydride) as an activating agent.

-

Cyclization : The intermediate undergoes microwave-assisted heterocyclization (80°C, 10–30 minutes) to form the oxadiazole core.

-

Salt Formation : The product is treated with HCl gas in ethyl acetate to yield the hydrochloride salt.

Optimization Insights:

-

Microwave Irradiation : Reduces reaction time from hours to minutes while maintaining yields >85%.

-

Catalyst Use : NH4F/Al2O3 enhances cyclization efficiency under solvent-free conditions.

Comparative Analysis of Methods

*Theoretical yield based on analogous reactions.

Industrial-Scale Considerations

For large-scale production, the T3P-mediated cyclization method is preferred due to:

-

High Atom Economy : Minimal byproducts.

-

Process Safety : T3P is less hazardous than traditional acylating agents.

-

Cost Efficiency : Bulk pricing of T3P and amidoximes reduces raw material costs.

Challenges and Solutions

化学反応の分析

Cyclodehydration Route

The free base (3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole) is typically synthesized via cyclodehydration of precursors. For example, amidoximes react with acid chlorides to form O-acylamidoximes, which undergo cyclodehydration under heat (e.g., 120°C for 4 hours) to yield the oxadiazole . The hydrochloride salt is then formed by protonation with HCl in solvents like ethanol or dichloromethane .

Ugi-Tetrazole/Huisgen Reaction

A metal-free protocol combines Ugi reactions with 1,3-dipolar cycloadditions. For instance, N-acylhydrazones are treated with oxidizing agents to generate nitrile oxides, which react with alkenes or alkynes to form oxadiazoles . This method offers flexibility in substituent variation.

Oxidation

The methyl group or pyrrolidinyl substituent may undergo oxidation. For example:

-

Reagents : Potassium permanganate (KMnO₄) in acidic conditions.

-

Products : Oxidation of the methyl group could yield a carboxylic acid derivative.

Reduction

The oxadiazole ring may be reduced under specific conditions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., Pd/C).

-

Products : Reduced heterocycles (e.g., dihydro-oxadiazoles).

Substitution Reactions

The pyrrolidinyl group or oxadiazole nitrogen can participate in nucleophilic attacks:

-

Reagents : Amines, thiols, or alcohols under basic conditions (e.g., NaH).

-

Products : Substituted derivatives with modified functional groups.

Deprotonation

The hydrochloride salt can revert to the free base under basic conditions (e.g., NaOH in ethanol), enabling further reactions .

Reaction Conditions and Implications

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride can inhibit the growth of various bacterial strains. This makes them potential candidates for developing new antibiotics.

2. Anticancer Properties

Oxadiazoles have been explored for their anticancer activities. Preliminary studies suggest that the incorporation of pyrrolidine rings enhances the cytotoxicity of these compounds against cancer cell lines. This compound could be a scaffold for designing novel anticancer agents.

3. Neurological Research

The compound's structural similarity to known neuroactive agents suggests potential applications in neurological research. It may serve as a lead compound for developing drugs targeting neurological disorders such as anxiety and depression.

Pharmacological Insights

1. Mechanism of Action

The exact mechanism of action for 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride is still under investigation. However, it is hypothesized that its activity may involve modulation of neurotransmitter systems or interference with DNA synthesis in microbial cells.

2. Safety Profile

The compound has been noted to cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings . Further toxicological studies are required to fully understand its safety profile before clinical applications can be considered.

Material Science Applications

1. Synthesis of Functional Materials

The unique properties of 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride make it suitable for synthesizing functional materials such as polymers and coatings. Its ability to form stable complexes with metals could be harnessed in catalysis or sensor development.

2. Photonic Applications

Research into the photonic properties of oxadiazoles has indicated their potential use in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices could enhance the performance and efficiency of photonic devices.

Case Studies

作用機序

The mechanism of action of 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers of Pyrrolidine-Substituted Oxadiazoles

3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride

- CAS No.: 1121057-52-0

- Molecular Formula : C₇H₁₂ClN₃O (MW: 189.65 g/mol) .

- Key Difference: The pyrrolidine substituent is at position 3 (vs.

3-Isopropyl-5-(2S-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride

Substituted Heterocyclic Analogs

3-Methyl-5-(2-methyl-pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

- CAS No.: 1361116-14-4

- Molecular Formula : C₈H₁₄ClN₃O (MW: 204.0 g/mol) .

- Key Difference : A methyl group is added to the pyrrolidine ring, creating a quaternary carbon.

- Impact : Enhanced rigidity and stereochemical complexity, which may influence chiral recognition in biological systems .

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride

Triazole and Thiazole-Tethered Derivatives

[1,2,4]Triazole-3-thiol derivatives

- Activity: Exhibits cytotoxic activity against HCT-116 colon carcinoma cells (comparable to Vinblastine) .

- Key Difference : Replaces oxadiazole with triazole, introducing a sulfur atom.

- Impact : Triazole’s hydrogen-bonding capacity and metabolic stability differ from oxadiazole, influencing pharmacokinetics .

Thiazole-tethered 1,2,4-oxadiazoles

Structural and Functional Analysis Table

生物活性

3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C7H12ClN3O

- CAS Number : 1361113-45-2

- Molecular Weight : 189.64 g/mol

- SMILES Notation : CC1=NOC(=N1)C2CCCN2

The compound features a pyrrolidine ring, which is often associated with various biological activities, enhancing its potential as a therapeutic agent.

Antiproliferative Activity

A study exploring the antiproliferative effects of oxadiazole derivatives indicated that compounds similar to 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride exhibited cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) . The mechanism of action involved the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair. Molecular docking studies supported these findings by demonstrating favorable interactions between the compounds and the enzyme.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole | HCT-116 | 15.4 |

| 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole | HeLa | 18.7 |

Antimicrobial Activity

The biological activity of oxadiazoles extends to antimicrobial properties. Research indicates that derivatives of oxadiazoles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have been shown to inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 1: Antitumor Activity

In a detailed investigation into the structure-activity relationship (SAR) of oxadiazole derivatives, it was found that modifications in the substituents on the oxadiazole ring significantly influenced their antiproliferative potency. The study highlighted that certain derivatives displayed enhanced activity against cancer cell lines compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing a library of oxadiazole derivatives and assessing their antimicrobial properties. The results demonstrated that compounds structurally related to 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride exhibited moderate to high antibacterial activity against common pathogens such as E. coli and S. aureus .

The biological activities of 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride can be attributed to its ability to interact with specific molecular targets:

- Topoisomerase Inhibition : As noted earlier, the compound inhibits topoisomerase I, disrupting DNA replication in cancer cells.

- Membrane Disruption : Some studies suggest that oxadiazoles can disrupt bacterial cell membranes leading to cell lysis.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride?

The synthesis typically involves a two-step process:

Amidoxime Formation : Reacting a nitrile precursor (e.g., acrylonitrile derivatives) with hydroxylamine hydrochloride in aqueous ethanol under reflux to yield amidoxime intermediates .

Cyclization : Treating the amidoxime with a carboxylic acid (e.g., pyrrolidine-substituted acids) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) in dichloromethane. This step forms the 1,2,4-oxadiazole ring via dehydration .

Key Considerations : Reaction temperature (0–30°C) and solvent polarity significantly influence yield. Purification often involves column chromatography or recrystallization.

Advanced: How can computational tools like Multiwfn aid in analyzing the electronic properties of 1,2,4-oxadiazole derivatives?

Multiwfn, a wavefunction analyzer, enables:

- Electrostatic Potential (ESP) Mapping : To predict nucleophilic/electrophilic sites by visualizing electron-rich and -deficient regions .

- Topology Analysis : Quantifying bond critical points (BCPs) and Laplacian values to assess bond strength and charge transfer in the oxadiazole ring .

- Orbital Composition Analysis : Determining contributions of pyrrolidine and oxadiazole moieties to frontier molecular orbitals (HOMO/LUMO), which correlate with reactivity .

Application Example : Comparing ESP maps of 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride with analogs can rationalize differences in biological activity.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., methyl at position 3 vs. 5) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNO) and detects isotopic patterns for chlorine .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, particularly for the hydrochloride salt .

Pitfalls : Solvent residues in NMR or polymorphism in crystallography may require iterative purification.

Advanced: How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?

Discrepancies often arise from:

- Structural Variability : Subtle changes (e.g., substituent position, salt form) alter target binding. For instance, anti-inflammatory activity in pyrrolidine-substituted derivatives may depend on protonation states .

- Assay Conditions : Differences in cell lines, concentrations, or solvent vehicles (e.g., DMSO vs. saline) affect IC values .

Methodological Approach :

Perform dose-response studies across multiple models.

Use molecular docking to compare binding modes with targets (e.g., GSK-3β for neuroprotective activity) .

Validate pharmacokinetic parameters (e.g., logP, solubility) to rule out bioavailability issues .

Basic: What biological activities are associated with 1,2,4-oxadiazole scaffolds?

- Antimicrobial : Disruption of bacterial cell membranes via lipophilic substituents (e.g., trifluoromethyl groups) .

- Anticancer : Inhibition of kinases (e.g., GSK-3β) or induction of apoptosis via ROS modulation .

- Anti-inflammatory : Blocking COX-2 or NF-κB pathways, as seen in pyrrolidine-containing analogs .

Note : Activity is highly substituent-dependent. For example, 3-Methyl-5-(2-pyrrolidinyl) derivatives may exhibit enhanced CNS penetration due to the basic pyrrolidine nitrogen .

Advanced: What strategies improve the pharmacokinetic profile of 1,2,4-oxadiazole-based compounds?

- Bioisosteric Replacement : Swapping the oxadiazole ring with 1,3,4-thiadiazole to enhance metabolic stability .

- Salt Formation : Hydrochloride salts improve aqueous solubility and oral bioavailability .

- Prodrug Design : Esterification of acidic protons (e.g., methyl esters) to increase membrane permeability .

Case Study : Modulating the pyrrolidine substituent’s pK via alkylation or fluorination can optimize blood-brain barrier penetration .

Advanced: How does the hydrochloride salt form influence the compound’s physicochemical properties?

- Solubility : The ionic form enhances solubility in polar solvents (e.g., water, ethanol), critical for in vivo assays .

- Stability : The hydrochloride salt reduces hygroscopicity compared to free bases, improving shelf life .

- Crystallinity : Salt formation often yields stable polymorphs, facilitating formulation .

Analytical Confirmation : Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) assess salt stability under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。